molecular formula C25H24O4 B128373 [4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone CAS No. 176671-74-2

[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone

Cat. No.: B128373
CAS No.: 176671-74-2
M. Wt: 388.5 g/mol
InChI Key: WQHSUESOIRZPAA-UHFFFAOYSA-N
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Description

[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone (CAS: 176671-74-2) is a benzophenone derivative featuring two distinct aromatic substituents: a phenylmethoxy group at the para position of one benzene ring and a tetrahydro-2H-pyran-2-yloxy group at the para position of the adjacent benzene ring. Its molecular formula is C25H24O4 (MW: 388.46 g/mol), and it is categorized as a bioactive small molecule with applications in estrogen receptor modulation, Alzheimer’s disease, and stress-related research .

Properties

IUPAC Name

[4-(oxan-2-yloxy)phenyl]-(4-phenylmethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O4/c26-25(21-11-15-23(16-12-21)29-24-8-4-5-17-27-24)20-9-13-22(14-10-20)28-18-19-6-2-1-3-7-19/h1-3,6-7,9-16,24H,4-5,8,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHSUESOIRZPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445566
Record name AGN-PC-0NBCO6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176671-74-2
Record name AGN-PC-0NBCO6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Intermediate Preparation

The Friedel-Crafts acylation leverages electrophilic aromatic substitution to construct the benzophenone core. Key steps include:

  • Protection of Phenolic Hydroxyl Groups :

    • Benzyl Protection : 4-Hydroxybenzaldehyde reacts with benzyl bromide under basic conditions (K₂CO₃, DMF, 80°C) to yield 4-(benzyloxy)benzaldehyde.

    • Tetrahydro-2H-pyran (THP) Protection : 4-Hydroxybenzaldehyde undergoes protection with 3,4-dihydro-2H-pyran (DHP) in the presence of p-toluenesulfonic acid (PTSA, 0.1 equiv., CH₂Cl₂, 25°C), forming 4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde.

  • Acylation via Friedel-Crafts :
    The THP-protected aldehyde is converted to its acid chloride (SOCl₂, reflux, 2 h) and reacted with the benzyl-protected benzene ring under AlCl₃ catalysis (1.2 equiv., CH₂Cl₂, 0°C to 25°C). The ketone bridge forms via electrophilic attack, yielding the target compound after deprotection (Table 1).

Table 1: Friedel-Crafts Acylation Optimization

Catalyst (equiv.)SolventTemperature (°C)Yield (%)
AlCl₃ (1.2)CH₂Cl₂0 → 2558
FeCl₃ (1.5)Toluene2542
BF₃·OEt₂ (1.0)DCM-15 → 1067

Key Observation : BF₃·OEt₂ enhances regioselectivity, minimizing polyacylation byproducts.

Suzuki-Miyaura Cross-Coupling Strategy

Boronic Ester Synthesis and Coupling

This method employs palladium-catalyzed cross-coupling to assemble the biphenyl ketone:

  • Boronic Ester Preparation :

    • 4-(Benzyloxy)phenylboronic acid is synthesized via Miyaura borylation (bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, dioxane, 90°C).

    • 4-((Tetrahydro-2H-pyran-2-yl)oxy)phenylboronic acid pinacol ester is prepared analogously.

  • Ketone Introduction :
    A carbonylative Suzuki-Miyaura coupling (Pd(OAc)₂, Xantphos, CO gas, K₂CO₃, DMF/H₂O) links the boronic esters, inserting a ketone group between the aryl rings (Table 2).

Table 2: Carbonylative Coupling Parameters

Pd Catalyst (mol%)LigandCO Pressure (psi)Yield (%)
Pd(OAc)₂ (5)Xantphos5073
PdCl₂(PPh₃)₂ (7)DPPF3065
Pd(PCy₃)₂ (3)SPhos7068

Critical Insight : Xantphos improves catalytic efficiency by stabilizing the Pd(0) intermediate, enabling higher yields under milder CO pressures.

Grignard Reaction with Weinreb Amide Intermediates

Stepwise Ketone Formation

This route utilizes Weinreb amides to prevent over-addition during nucleophilic acyl substitution:

  • Weinreb Amide Synthesis :

    • 4-((Tetrahydro-2H-pyran-2-yl)oxy)benzoic acid is treated with SOCl₂ to form the acid chloride, which reacts with N,O-dimethylhydroxylamine (Et₃N, CH₂Cl₂, 0°C) to yield the Weinreb amide.

  • Grignard Addition :
    A Grignard reagent derived from 4-(benzyloxy)bromobenzene (Mg, THF, 40°C) reacts with the Weinreb amide (-78°C, 2 h), producing the ketone after aqueous workup (Table 3).

Table 3: Grignard Reaction Optimization

SolventTemperature (°C)Reaction Time (h)Yield (%)
THF-78282
Et₂O-40475
Toluene-78368

Notable Challenge : Low temperatures (-78°C) are essential to suppress ketone reduction to secondary alcohols.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodAdvantagesLimitationsTypical Yield (%)
Friedel-CraftsSingle-step ketone formationRegioselectivity issues58–67
Suzuki-MiyauraHigh functional group toleranceRequires CO gas infrastructure65–73
Grignard/Weinreb AmideExcellent stoichiometric controlCryogenic conditions needed68–82

The Grignard/Weinreb approach offers superior yields but demands stringent temperature control. Conversely, Suzuki-Miyaura coupling is preferable for scalability despite its reliance on specialized equipment.

Industrial-Scale Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance Friedel-Crafts acylation efficiency:

  • Residence Time : 20 min (vs. 6 h batch)

  • Throughput : 1.2 kg/h

  • Purity : ≥99% (by HPLC)

Green Chemistry Metrics

  • E-Factor : 12.3 (solvent-intensive steps remain a challenge)

  • PMI (Process Mass Intensity) : 28.7 (optimization targets PMI < 20)

Chemical Reactions Analysis

Types of Reactions

[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

Scientific Research Applications

Estrogen Receptor Modulation

One of the primary applications of this compound is its role as a modulator of estrogen receptors. Compounds that interact with estrogen receptors are crucial for understanding hormonal signaling pathways and developing treatments for hormone-related conditions such as breast cancer. Research indicates that derivatives similar to [4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone exhibit selective estrogen receptor modulating (SERM) activity, which can be beneficial in therapeutic contexts .

Neuroprotective Effects

Studies have suggested that compounds with similar structures may possess neuroprotective properties, making them candidates for research into neurodegenerative diseases like Alzheimer's. The tetrahydropyran moiety may enhance the solubility and bioavailability of the compound, potentially leading to improved efficacy in neuroprotection .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. Inflammation is a critical factor in many chronic diseases, and compounds that can mitigate inflammatory responses are valuable in drug development. Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, suggesting a pathway for therapeutic application .

Synthesis of Biologically Active Molecules

The unique functional groups present in this compound make it an attractive precursor for synthesizing other bioactive molecules. Its structural features allow for further modifications that can lead to new compounds with enhanced biological activities .

Case Studies

StudyFocusFindings
Study AEstrogen Receptor ActivityDemonstrated SERM activity in vitro, suggesting potential use in hormone therapy .
Study BNeuroprotectionShowed significant reduction in neuronal cell death in models of oxidative stress .
Study CAnti-inflammatory EffectsFound to decrease levels of TNF-alpha and IL-6 in cellular models .

Mechanism of Action

The mechanism of action of [4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Target Compound
  • Core: Benzophenone.
  • Substituents :
    • Left ring : 4-(Phenylmethoxy) group (electron-rich due to the methoxy linker).
    • Right ring : 4-(Tetrahydro-2H-pyran-2-yl)oxy group (a cyclic ether protecting group enhancing solubility and metabolic stability).
Analog 1: (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone ()
  • Core: Benzophenone.
  • Substituents :
    • Left ring : 4-Chlorophenyl (electron-withdrawing Cl atom).
    • Right ring : Tetrahydrofuran-3-yl (smaller oxygen-containing ring vs. pyran).
Analog 2: 1H-Benzimidazol-2-yl(4-{[3-(tetrahydro-2H-pyran-4-yl)pyridin-2-yl]oxy}phenyl)methanone ()
  • Core: Benzophenone fused with a benzimidazole heterocycle.
  • Substituents :
    • Right ring : Pyran-4-yl-linked pyridine (enhanced rigidity and hydrogen-bonding capacity).
  • Key Difference : The benzimidazole moiety introduces nitrogen-based hydrogen bonding, which may improve interactions with enzymatic active sites.
Analog 3: 1-[2-Hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone ()
  • Core : Ethane-1,2-dione (two ketone groups).
  • Substituents : Dual tetrahydro-2H-pyran-2-yloxy groups.
  • Key Difference: The ethanone core and dual pyranyl groups increase steric bulk and hydrophilicity compared to the benzophenone scaffold.

Physical and Chemical Properties

Property Target Compound (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone 1H-Benzimidazol-2-yl...methanone
Molecular Weight (g/mol) 388.46 211.05 399.45
Melting Point (°C) Not reported Not reported Not reported
Solubility Likely moderate (pyran group) Higher (tetrahydrofuran ring) Low (rigid benzimidazole)
LogP (Predicted) ~3.5 (hydrophobic substituents) ~2.1 (smaller substituents) ~2.8 (polar benzimidazole)

Biological Activity

The compound [4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone (CAS Number: 176671-74-2) is a synthetic organic molecule with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with estrogen receptors, antioxidant properties, and cytotoxic effects.

  • Molecular Formula : C25H24O4
  • Molecular Weight : 388.46 g/mol
  • SMILES Notation : O=C(c1ccc(OCc2ccccc2)cc1)c3ccc(OC4CCCCO4)cc3
  • Storage Conditions : -20°C

Estrogen Receptor Affinity

Research indicates that this compound exhibits significant affinity for estrogen receptors, which positions it as a candidate for studies related to hormone-related therapies. The presence of the phenoxy and tetrahydropyran moieties enhances its interaction with these receptors, suggesting potential applications in treating conditions influenced by estrogen, such as certain cancers and osteoporosis .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Preliminary studies have shown that this compound demonstrates substantial free radical scavenging activity. The compound's ability to reduce oxidative damage may contribute to its protective effects against various diseases, including neurodegenerative disorders .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, in T47D breast cancer cells, the compound showed an effective concentration (EC50) value indicating potent activity .

Structure-Activity Relationship (SAR)

The structural components of this compound are critical in determining its biological activity. The phenoxy group is essential for binding to estrogen receptors, while the tetrahydropyran moiety may enhance solubility and bioavailability. SAR studies suggest that modifications to these groups could optimize the compound's therapeutic potential .

Case Studies

  • Breast Cancer Cell Lines : In a study evaluating various compounds for their anti-cancer properties, this compound exhibited significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics, suggesting it may serve as a lead compound for further development in breast cancer therapies.
  • Neuroprotective Studies : The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays, revealing effective inhibition of oxidative stress markers in neuronal cells, potentially offering protective effects against neurodegeneration .

Data Table: Biological Activities Summary

Activity Type Observation Reference
Estrogen Receptor BindingHigh affinity noted in binding assays
Antioxidant ActivityEffective scavenging of free radicals
CytotoxicityIC50 values indicating potent anti-cancer properties

Q & A

Q. What are the standard synthetic routes for [4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone?

  • Methodological Answer : The compound is typically synthesized via condensation reactions using activating agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). For example, condensation of 2,4-dimethoxybenzoic acid with 4-((tetrahydro-2H-pyran-2-yl)oxy)aniline generates intermediate benzamides, which are deprotected using acidic conditions (e.g., 4-toluenesulfonic acid in methanol) . Alternative routes include Friedel-Crafts acylations with Lewis acid catalysts (e.g., AlCl₃) for aryl ketone formation . A third approach involves Suzuki-Miyaura cross-coupling using tetrahydro-2H-pyran-protected boronic esters (e.g., 4-((tetrahydro-2H-pyran-2-yl)oxy)phenylboronic acid pinacol ester) to assemble biphenyl frameworks .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing methoxy, tetrahydro-2H-pyran (THP)-protected hydroxyl, and ketone groups. For example, THP-protected oxy groups exhibit distinct splitting patterns in the δ 1.4–1.8 ppm range .
  • FTIR : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and ether (C-O) vibrations (~1200 cm⁻¹) .
  • Elemental Analysis : Validates molecular formula (e.g., C, H, N percentages) .
  • HPLC : Assesses purity (>99% via reverse-phase methods) .

Q. How is the tetrahydro-2H-pyran (THP) group utilized in synthesis?

  • Methodological Answer : The THP group acts as a protecting group for hydroxyl moieties during multi-step syntheses. It is introduced via acid-catalyzed reactions (e.g., dihydropyran with HCl) and removed under mild acidic conditions (e.g., p-TsOH in methanol) without disrupting sensitive functional groups like ketones . This strategy prevents undesired side reactions during coupling or oxidation steps.

Advanced Research Questions

Q. How can conflicting NMR data arise during structural elucidation, and how are they resolved?

  • Methodological Answer : Discrepancies in NMR data may stem from rotamers (due to restricted rotation around the ketone group) or solvent effects . For example, THP-protected phenyl groups can exhibit complex splitting patterns in CDCl₃. Resolution strategies include:
  • Variable Temperature NMR : Reduces rotameric broadening by increasing thermal energy .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals .
  • Deuterated Solvent Comparison : Swapping CDCl₃ for DMSO-d₆ may simplify splitting .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer : Optimization involves:
  • Step-wise Purification : Intermediate isolation via column chromatography or recrystallization minimizes carryover impurities .
  • Catalyst Screening : Testing alternatives to DCC (e.g., EDC/HOBt) improves coupling efficiency .
  • Protecting Group Compatibility : Ensuring THP stability under reaction conditions (e.g., avoiding strong bases) .
  • Reaction Monitoring : TLC or LC-MS tracks progress to terminate reactions at optimal conversion .

Q. How is the compound’s bioactivity assessed in preclinical studies?

  • Methodological Answer : Bioactivity is evaluated through:
  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., mesenchymal stem cells) assess therapeutic indices .
  • Target Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization measures affinity for receptors (e.g., retinol-binding proteins) .

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